Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3. It is a piperidine derivative, which is a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of benzylamine with an appropriate piperidine derivative under controlled conditions. One common method includes the use of benzylamine and a piperidine derivative in the presence of a base such as sodium methoxide, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 3-oxo-3-(hydroxymethyl)piperidine-1-carboxylate, while reduction could produce benzyl 3-hydroxy-3-(methyl)piperidine-1-carboxylate .
Scientific Research Applications
Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate
- Piperidin-3-ylmethanol derivatives
Uniqueness
Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its benzyl group and hydroxymethyl substituents make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO4/c16-11-14(18)7-4-8-15(10-14)13(17)19-9-12-5-2-1-3-6-12/h1-3,5-6,16,18H,4,7-11H2 |
InChI Key |
FHIKPETZIDHPKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(CO)O |
Origin of Product |
United States |
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